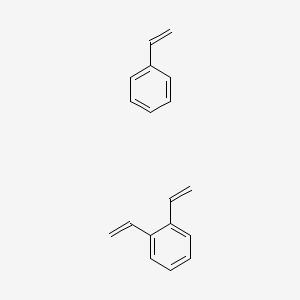
Benzene, diethenyl-, polymer with ethenylbenzene, brominated
Cat. No. B3344670
Key on ui cas rn:
87924-01-4
M. Wt: 234.3 g/mol
InChI Key: CHRJZRDFSQHIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04295952
Procedure details


A 120×120 mm asbestos paper of the 0.025" L/FX36" type manufactured by John Mansville Co. was soaked with a mixture having the following molar composition: 66% of styrene (ST), 34% of divinylbenzene (DVB) and 1% (molar with respect to the total moles of monomers) of dibenzoylperoxide. The paper was then placed in a Teflon-lined press and held at 80° C. for 1 hour at a pressure of 0.5 kg/cm2 to produce a fluid-impervious sheet with a ST/DVB polymer load of 65% by weight. One side thereof was then coated with a mixture of the following composition by moles: 85% of 4-vinylpyridine (4 VP), 15% of divinylbenzene (DVB) and 1% (molar ratio with respect to the total moles of monomers) of dibenzoylperoxide and was then held for 2.5 hours at 80° C. in a reactor to effect copolymerization to obtain a 0.03 mm-thick 4-VP/DVB polymer layer. A double-layer membrane was thus obtained which, after swelling for 10 hours in sym-dichloroethane at 70° C., was then sulfonated at -30° C. with liquid SO3 dissolved in liquid SO2 while raising the temperature to -10° C. over 20 minutes to obtain a sulfonated membrane exhibiting a different polarity on each side. Samples were taken from both sides of the membrane and the elemental analysis thereof gave the following results:
[Compound]
Name
asbestos
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH:17]=[CH2:18])=[CH2:10].C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH:17]=[CH2:18])=[CH2:10] |f:3.4|
|
Inputs


Step One
[Compound]
|
Name
|
asbestos
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CC1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)C1=C(C=CC=C1)C=C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Step Five
[Compound]
|
Name
|
Teflon
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
